molecular formula C21H18F2N2O4S2 B2415808 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172860-92-2

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2415808
CAS No.: 1172860-92-2
M. Wt: 464.5
InChI Key: OTEJNLGKFJIYGA-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

Synthesis of Derivatives : The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions demonstrates the versatility of benzenesulfonamide compounds in chemical synthesis. These derivatives were characterized by analytical and spectroscopic data, showcasing their potential in further chemical applications (Croce et al., 2006).

Intramolecular Substitution : Another study reports on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the reactivity of sulfonamide moieties in creating fluorinated derivatives, which are important in various chemical syntheses (Ichikawa et al., 2006).

Structural Characterization and Analysis

Crystal Structure Analysis : Research into the crystal structure of compounds like gliquidone reveals intricate details about intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the chemical behavior of sulfonamide derivatives (Gelbrich et al., 2011).

Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects, demonstrating the role of these compounds in potentially activating apoptotic pathways in cancer cells. This indicates the broader applicability of sulfonamide derivatives in medicinal chemistry and cancer research (Cumaoğlu et al., 2015).

Applications in Material Science and Catalysis

X-ray Characterization and Theoretical Studies : The detailed X-ray characterization and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives shed light on the importance of F⋯O interactions. These findings have implications for material science, particularly in the design of new materials with specific electronic or structural properties (Grudova et al., 2020).

Catalysis for Transfer Hydrogenation : Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and characterized, demonstrating their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This research highlights the potential use of sulfonamide-containing compounds in catalytic processes, which are fundamental to chemical manufacturing and synthetic chemistry (Dayan et al., 2013).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-9-11-21(19(23)13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEJNLGKFJIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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